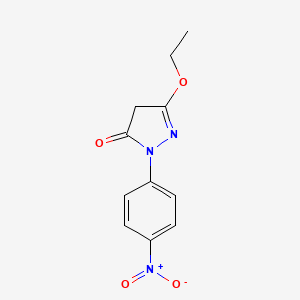

3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one

Description

3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one (CAS: 4105-90-2, molecular formula: C₁₁H₁₁N₃O₄) is a pyrazolin-5-one derivative characterized by an ethoxy group at the 3-position and a 4-nitrophenyl group at the 1-position of the pyrazoline ring . This compound is primarily utilized in chemical synthesis and industrial applications, as evidenced by its inclusion in supplier catalogs .

Properties

IUPAC Name |

5-ethoxy-2-(4-nitrophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-2-18-10-7-11(15)13(12-10)8-3-5-9(6-4-8)14(16)17/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXGLGWXBJDMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063302 | |

| Record name | 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4105-90-2 | |

| Record name | 5-Ethoxy-2,4-dihydro-2-(4-nitrophenyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4105-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004105902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Steps:

-

- Substitution with ethoxy groups is achieved either during the cyclization step or as a post-synthesis modification.

Reaction Conditions:

- Solvent: Toluene or methanol.

- Temperature: Moderate heating (e.g., 90–120°C).

- Duration: Reaction times vary depending on catalysts and conditions, ranging from minutes to hours.

Eco-Friendly One-Pot Synthesis

An alternative approach involves a one-pot synthesis under solvent-free conditions, emphasizing green chemistry principles.

Procedure:

Advantages:

- Solvent-free conditions reduce environmental impact.

- Ionic liquids act as recyclable catalysts, enhancing sustainability.

- High yields and short reaction times are achievable (e.g., up to 86% yield in 35 minutes).

Patent-Based Synthesis

A patented method describes the preparation of pyrazolone derivatives using specific combinations of precursors and solvents.

Example Process:

Yield Optimization:

- Adjusting solvent ratios and reaction conditions can improve yields (e.g., up to 60% yield reported).

Data Table: Reaction Parameters

| Method | Reactants | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| General Synthetic Route | Ethyl acetoacetate + 4-nitrophenylhydrazine | Sodium methoxide | Methanol/Toluene | ~100°C | Moderate |

| Eco-Friendly One-Pot Synthesis | Ethyl acetoacetate + phenylhydrazine + aldehyde | [Et₃NH][HSO₄] | None (solvent-free) | ~90°C | Up to 86% |

| Patent-Based Synthesis | Ethyl 3-ethoxy-3-iminopropionate + m-nitroaniline | Sodium methoxide | Methanol/Toluene | ~120°C | ~60% |

Analysis of Methods

- The eco-friendly one-pot synthesis aligns with green chemistry principles, offering high efficiency and sustainability.

- Patent-based methods provide detailed procedural insights for industrial-scale synthesis.

- Some methods require specialized catalysts or solvents, which may increase costs.

- Reaction times and yields can vary significantly depending on experimental conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products:

Oxidation: Pyrazole derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazolinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of pyrazolines, including 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one, exhibit significant anticancer properties. A study highlighted the compound's potential as a cytotoxic agent against lung carcinoma cell lines (A549) through MTT assays, suggesting that modifications to the pyrazoline structure can enhance its efficacy against cancer cells .

1.2 Anti-inflammatory Properties

Compounds similar to this compound have been noted for their anti-inflammatory effects. They act as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to alleviate pain and inflammation .

1.3 Analgesic Effects

This compound is also associated with analgesic properties, functioning similarly to established analgesics like Propyphenazone. Its structure allows it to interact with pain pathways effectively, making it a candidate for further research in pain management therapies .

Material Science Applications

2.1 Dyes and Pigments

this compound is utilized in the dye and pigment industries. Its chemical structure allows it to act as an effective colorant, contributing to the development of vibrant dyes used in textiles and other materials .

2.2 Chemical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactive centers facilitate numerous chemical transformations, making it valuable in developing new compounds with desired biological activities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[2-(4-Nitrophenyl)hydrazono]-2-pyrazolin-5-one

- Structure: 1-(4-nitrophenyl) with a hydrazono group at the 4-position.

- Activity : Demonstrates potent anticancer activity against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines, with IC₅₀ values of 0.2–3.4 μM .

- Key Difference: The hydrazono group enhances antiproliferative effects compared to the ethoxy group in the target compound.

3-Methyl-4-((4-nitrophenyl)methylene)-1-phenyl-2-pyrazolin-5-one

- Structure : 3-methyl and 4-(4-nitrophenyl)methylene groups with a phenyl substituent at the 1-position (CAS: 132603-48-6) .

- Activity : Structural analogs with methyl and methylene groups are often explored for optoelectronic applications due to extended conjugation.

- Key Difference : The phenyl group at the 1-position and methyl substituent may reduce solubility compared to the ethoxy group.

Picrolonic Acid (3-Methyl-4-nitro-1-(4-nitrophenyl)-2-pyrazolin-5-one)

- Structure : 3-methyl and 4-nitro substituents (CAS: 550-74-3) .

- Applications : Widely used as a reagent for metal ion determination (e.g., Ca²⁺, Mg²⁺) and isolation of amines.

- Key Difference : The nitro group at the 4-position increases electrophilicity, making it more reactive than the ethoxy-substituted target compound.

Toluenyl Sulfonyl-Substituted Pyrazolin-5-ones

- Structure: 1-(toluenyl sulfonyl) with hydrazono or substituted aryl groups at the 4-position .

- Electrochemical Behavior : Exhibit two irreversible, diffusion-controlled polarographic reduction waves across pH 1.1–10.1.

3'-(4-Nitrophenyl)-1'-phenyl Bipyrazole Derivatives

- Structure : Bipyrazole frameworks with 4-nitrophenyl and aryl substituents .

- Synthesis : Prepared via multicomponent condensation methods, similar to routes used for pyrazolin-5-ones .

Structural and Application-Based Comparisons

Research Findings and Trends

Anticancer Activity: Hydrazono-substituted pyrazolin-5-ones show superior anticancer activity compared to ethoxy or nitro derivatives, likely due to enhanced hydrogen bonding and target interaction .

Electrochemical Behavior: Electron-withdrawing groups (e.g., nitro, sulfonyl) stabilize reduction processes, whereas ethoxy groups may shift reduction potentials due to their electron-donating effects .

Synthetic Utility : The ethoxy group in this compound improves solubility in organic solvents, facilitating its use as a synthetic intermediate .

Biological Activity

3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one is a compound belonging to the pyrazolone class, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound can be synthesized through nucleophilic substitution reactions involving ethoxylation of pyrazole derivatives. The presence of the ethoxy group enhances its solubility and biological activity. The chemical structure is characterized by a pyrazolone ring substituted with a 4-nitrophenyl group, which is crucial for its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity .

Anticancer Properties

The compound has demonstrated promising anticancer effects across multiple cancer cell lines. For instance, studies have reported that pyrazolone derivatives can inhibit the proliferation of glioma cells and other cancer types by targeting specific signaling pathways involved in cell growth and survival . The ability to selectively target cancer cells while sparing normal cells is particularly noteworthy, as it suggests a favorable therapeutic index.

The biological activity of this compound is attributed to several mechanisms:

- Kinase Inhibition : It has been identified as an inhibitor of serine/threonine and tyrosine kinases, which play critical roles in signal transduction pathways associated with cancer progression .

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems .

- Anti-inflammatory Effects : Pyrazolone derivatives have been shown to possess anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Study on Anticancer Efficacy

In a recent study evaluating the anticancer efficacy of pyrazolone derivatives, this compound was tested against several cancer cell lines including breast (MDA-MB-231) and lung cancer cells. Results indicated a significant reduction in cell viability at low micromolar concentrations, highlighting its potential as an anticancer agent .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of this compound against pathogenic bacteria. The results showed that the compound effectively inhibited biofilm formation and bacterial growth, suggesting its potential use in treating infections caused by resistant bacterial strains .

Table 1: Biological Activity Summary of this compound

Q & A

Q. What are the common synthetic routes for preparing 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one, and how do reaction conditions influence yield and purity?

The compound can be synthesized via Claisen-Schmidt condensation between 4-nitroacetophenone and ethoxy-substituted hydrazine derivatives under acidic or basic catalysis. Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst type (e.g., NaOH or HCl) significantly impact yield. For example, elevated temperatures improve cyclization but may increase side products like unreacted ketones or dimerization by-products .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., ethoxy group at C3, nitro group at para-position of phenyl).

- FT-IR : Identifies carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and nitro (NO₂) vibrations (~1520 cm⁻¹).

- X-ray crystallography : Resolves crystal packing and intramolecular interactions, as demonstrated for structurally similar pyrazolinones .

- UV-Vis : Monitors π→π* transitions influenced by the nitro group’s electron-withdrawing effects .

Q. What solvent systems are recommended for the purification of this compound?

Recrystallization in ethanol-water mixtures (7:3 v/v) or column chromatography using silica gel with ethyl acetate/hexane (3:7) achieves high purity. Polar solvents enhance solubility of nitro-substituted intermediates, while hexane aids in fractionating non-polar impurities .

Q. What are the documented applications of this compound in analytical chemistry?

Similar pyrazolinones are used as derivatization agents for carbohydrate analysis via pre-column labeling, improving HPLC/UV detection sensitivity. Methodological steps include optimizing pH (6–8) to ensure stable Schiff base formation and using excess reagent to drive reactions to completion .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group on the phenyl ring affect the reactivity and stability of this compound in radical scavenging applications?

The nitro group enhances radical stabilization via resonance delocalization, as observed in structurally related radical scavengers like edaravone. However, it may reduce solubility in aqueous media, necessitating co-solvents (e.g., DMSO) for in vitro assays. Computational studies (DFT) can quantify spin density distribution to predict scavenging efficiency .

Q. What strategies can resolve contradictory data regarding the efficacy of this compound as a derivatization agent in carbohydrate analysis?

Contradictions may arise from variable reaction kinetics or matrix interference. Solutions include:

Q. How can computational chemistry predict the interaction mechanisms of this compound with biological targets like ecto-5'-nucleotidase?

Molecular docking (AutoDock Vina) and MD simulations model binding affinities to the enzyme’s active site. Key interactions include hydrogen bonding between the pyrazolinone carbonyl and Arg354, and π-stacking with the nitro-phenyl group and Phe417. Free energy calculations (MM-PBSA) refine binding energy estimates .

Q. In neuroprotection studies, how does the substitution pattern on the pyrazolinone core influence radical scavenging activity?

Ethoxy and nitro groups enhance electron-deficient character, improving reactivity toward ROS (e.g., hydroxyl radicals). Comparative studies with methyl or phenyl analogs show that bulky substituents reduce blood-brain barrier permeability, limiting in vivo efficacy. Structure-activity relationship (SAR) models prioritize substituents balancing lipophilicity and polarity .

Q. What experimental approaches validate the specificity of this compound in inhibiting ecto-5'-nucleotidase?

- Enzyme kinetics : Measure values via Lineweaver-Burk plots under varying substrate (AMP) concentrations.

- Selectivity profiling : Test against homologous enzymes (e.g., CD73) to rule off-target effects.

- CRISPR/Cas9 knockout models : Confirm phenotype rescue in ecto-5'-nucleotidase-deficient cell lines .

Q. How do steric and electronic effects of the ethoxy group impact regioselectivity in Michael addition reactions involving this compound?

The ethoxy group directs nucleophilic attack to the β-position of the α,β-unsaturated carbonyl system. Steric hindrance from the ethoxy moiety reduces competing γ-addition, as shown in asymmetric syntheses of β-hydroxypyrazolyl ketones. Chiral organocatalysts (e.g., L-proline) enhance enantioselectivity (>90% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.